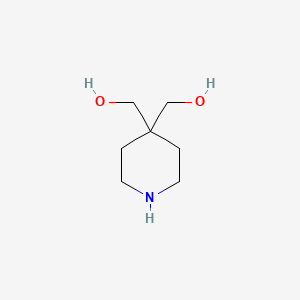

4,4-Piperidinediyldimethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(hydroxymethyl)piperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c9-5-7(6-10)1-3-8-4-2-7/h8-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMSBYPRMFTZLFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848070-24-6 | |

| Record name | [4-(hydroxymethyl)piperidin-4-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,4-Piperidinediyldimethanol from Diethyl 4,4-Piperidinedicarboxylate

Abstract

4,4-Piperidinediyldimethanol is a valuable C₂-symmetric diol and a crucial building block in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. Its rigid piperidine core and versatile hydroxymethyl groups make it an ideal scaffold for constructing novel ligands, catalysts, and pharmacologically active compounds. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound via the reduction of its corresponding diester, diethyl 4,4-piperidinedicarboxylate. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental protocol, discuss critical safety considerations for handling potent reducing agents, and outline the analytical techniques for product characterization.

Introduction and Strategic Overview

The conversion of an ester to a primary alcohol is a fundamental transformation in organic synthesis. While sodium borohydride (NaBH₄) is sufficient for reducing aldehydes and ketones, the lower electrophilicity of the ester carbonyl carbon necessitates the use of a more powerful nucleophilic reducing agent.[1] Lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice for this transformation, capable of quantitatively reducing esters to their corresponding primary alcohols.[2][3][4]

The synthesis of this compound from diethyl 4,4-piperidinedicarboxylate is a direct application of this powerful reduction. The reaction involves the complete reduction of both ester functionalities to primary alcohols, yielding the target diol with high efficiency. The primary challenge in this synthesis lies not in the reaction's efficacy, but in the safe handling and quenching of the highly reactive and pyrophoric LAH.

Reaction Scheme

The overall chemical transformation is depicted below. The diester is reduced by an excess of Lithium Aluminum Hydride in an anhydrous ethereal solvent, typically tetrahydrofuran (THF), followed by a careful aqueous work-up to yield the desired diol.

Caption: Overall reaction for the LAH reduction of the diester.

Mechanistic Rationale

The reduction of an ester with LAH proceeds via a two-stage nucleophilic addition.[2][4]

-

First Hydride Addition: A hydride ion (H⁻) from the AlH₄⁻ complex attacks the electrophilic carbonyl carbon of the ester, breaking the C=O π-bond and forming a tetrahedral intermediate.

-

Elimination: This intermediate is unstable and collapses, reforming the C=O double bond and expelling the ethoxide (⁻OEt) as a leaving group. This step forms an intermediate aldehyde.

-

Second Hydride Addition: The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride, forming an alkoxy-aluminate complex.

-

Protonation: During the aqueous work-up, this complex is protonated to liberate the final primary alcohol.

Since the starting material is a diester, this process occurs at both ester sites, requiring a sufficient excess of LAH to drive the reaction to completion.

Detailed Experimental Protocol

This protocol is a self-validating system. Adherence to anhydrous conditions and precise execution of the quenching procedure are paramount for both safety and yield.

Reagents and Equipment

| Reagent / Equipment | Purpose | Key Specifications | Supplier Example |

| Diethyl 4,4-piperidinedicarboxylate | Starting Material | 97% or higher purity | Sigma-Aldrich |

| Lithium Aluminum Hydride (LAH) | Reducing Agent | Powder or granular, 95% | Sigma-Aldrich |

| Tetrahydrofuran (THF) | Reaction Solvent | Anhydrous, <50 ppm H₂O | Acros Organics |

| Sodium Hydroxide (NaOH) | Quenching Agent | Pellets, ACS grade | Fisher Scientific |

| Sodium Sulfate (Na₂SO₄) | Drying Agent | Anhydrous, granular | VWR Chemicals |

| Celite® 545 | Filter Aid | Diatomaceous earth | Sigma-Aldrich |

| Three-neck round-bottom flask | Reaction Vessel | Sized for <50% volume fill | Kimble |

| Reflux Condenser | Solvent Containment | Allihn or Graham style | Ace Glass |

| Pressure-equalizing dropping funnel | Reagent Addition | For controlled addition | Chemglass |

| Mechanical Stirrer | Agitation | Overhead stirrer preferred | IKA |

| Nitrogen/Argon Gas Line | Inert Atmosphere | With bubbler outlet | Airgas |

| Ice/Water Bath | Temperature Control | For initial cooling | N/A |

Step-by-Step Methodology

CAUTION: This procedure involves highly reactive and flammable substances. It must be performed in a certified chemical fume hood. All glassware must be oven-dried (>120 °C) for several hours and cooled under an inert atmosphere before use.[5]

-

Inert Atmosphere Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and dropping funnel. Flush the entire system with dry nitrogen or argon for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.

-

LAH Suspension: In the reaction flask, carefully place Lithium Aluminum Hydride (2.2 equivalents). Under a positive flow of inert gas, add anhydrous THF via cannula or syringe to create a suspension (approx. 0.5 M concentration relative to LAH). Begin stirring to form a uniform grey suspension.

-

Initial Cooling: Cool the LAH suspension to 0 °C using an ice/water bath.

-

Substrate Addition: Dissolve the diethyl 4,4-piperidinedicarboxylate (1.0 equivalent) in anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred LAH suspension over a period of 60-90 minutes.[6] The rate of addition should be controlled to maintain the internal temperature below 20 °C. A slight evolution of gas (hydrogen) may be observed if the starting material has trace acidic impurities.

-

Reaction to Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 66 °C for THF) and maintain for 3-4 hours to ensure complete reduction.[7]

-

Reaction Quenching (Fieser Work-up): THIS IS THE MOST HAZARDOUS STEP. Cool the reaction mixture back down to 0 °C with an ice bath. The following additions must be done extremely slowly and cautiously with vigorous stirring to manage the highly exothermic reaction and hydrogen gas evolution.[7][8][9] For every X grams of LAH used in the reaction, add sequentially:

-

X mL of deionized water, drop-by-drop.

-

X mL of 15% (w/v) aqueous NaOH solution, drop-by-drop.

-

3X mL of deionized water, drop-by-drop.

-

-

Precipitate Formation: After the quenching is complete, remove the ice bath and stir the mixture vigorously at room temperature for 30-60 minutes. A granular white precipitate of aluminum salts should form, which is easily filterable.[5][7][9] If the precipitate is gelatinous, additional stirring or the addition of anhydrous sodium sulfate can help.[7]

-

Product Isolation:

-

Arrange a Büchner funnel with a pad of Celite® over a clean filter flask.

-

Filter the reaction slurry through the Celite pad.

-

Wash the white filter cake thoroughly with several portions of THF to ensure complete recovery of the product.[10]

-

-

Final Purification:

-

Combine the filtrate and the THF washes.

-

Dry the combined organic solution over anhydrous sodium sulfate for at least 30 minutes.

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator. The resulting product, this compound, should be a white crystalline solid. Further purification is typically not required if the starting material was pure, but recrystallization from a suitable solvent like ethyl acetate can be performed if necessary.

-

Workflow and Safety Visualizations

Experimental Workflow Diagram

Sources

- 1. acs.org [acs.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. ch.ic.ac.uk [ch.ic.ac.uk]

- 4. adichemistry.com [adichemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ehs.princeton.edu [ehs.princeton.edu]

- 9. Workup [chem.rochester.edu]

- 10. researchgate.net [researchgate.net]

Introduction: The Significance of the Piperidine Scaffold in Modern Drug Discovery

An In-depth Technical Guide to 4,4-Piperidinediyldimethanol for Advanced Research

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals and natural alkaloids.[1][2][3] Its prevalence stems from its ability to impart favorable physicochemical properties to a molecule, such as aqueous solubility, while also providing a versatile, three-dimensional scaffold for introducing diverse functional groups.[4] this compound, also known as 4,4-bis(hydroxymethyl)piperidine, represents a valuable, yet under-documented, building block within this chemical class. Its geminal di-hydroxymethyl substitution at the C4 position offers a unique platform for creating complex molecular architectures, making it a compound of significant interest for researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the known and predicted physicochemical properties, reactivity, and potential applications of this compound. By synthesizing data from related analogues and foundational chemical principles, we aim to equip researchers with the insights necessary to effectively utilize this promising intermediate in their synthetic endeavors.

Core Molecular Profile and Physicochemical Properties

While extensive experimental data for this compound is not widely published, we can define its core profile and predict its key properties based on its structure and data from analogous compounds.

Molecular Structure and Identity

-

IUPAC Name: (Piperidin-4,4-diyl)dimethanol

-

Common Synonyms: 4,4-bis(hydroxymethyl)piperidine

-

Molecular Formula: C₇H₁₅NO₂

-

Molecular Weight: 145.20 g/mol

-

Chemical Structure:

Caption: 2D representation of this compound.

Predicted Physicochemical Data

| Property | Predicted Value / Characteristic | Rationale |

| Appearance | White to off-white crystalline solid. | Similar piperidine derivatives, such as 4-piperidinemethanol, exist as solids.[6] |

| Melting Point | >100 °C | The presence of two hydroxyl groups and a secondary amine allows for strong intermolecular hydrogen bonding, likely resulting in a relatively high melting point. |

| Boiling Point | >250 °C | High degree of hydrogen bonding suggests a high boiling point. |

| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol).[5] | The polar amine and dual hydroxyl groups are expected to confer high polarity and miscibility with polar solvents.[2][7] |

| pKa (Acidity of O-H) | ~14-15 | Similar to the pKa of primary alcohols. |

| pKa (Basicity of N-H) | ~10-11 | The basicity of the piperidine nitrogen is expected to be similar to that of the parent piperidine molecule (pKa of ~11.2).[2] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its three primary functional groups: the secondary amine and the two primary alcohols.

Reactivity of the Piperidine Nitrogen

The secondary amine is nucleophilic and basic. It can readily undergo a variety of common reactions:

-

N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce substituents on the nitrogen.

-

N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

N-Boc Protection: The nitrogen can be protected, for example with di-tert-butyl dicarbonate (Boc₂O), to prevent its reactivity during subsequent synthetic steps. This protecting group can be readily removed under acidic conditions.[8][9]

Reactivity of the Hydroxymethyl Groups

The two primary alcohol functionalities provide a rich avenue for derivatization:

-

Oxidation: The primary alcohols can be oxidized to aldehydes or carboxylic acids, depending on the reagents and conditions used.[10]

-

Esterification/Etherification: The hydroxyl groups can be converted to esters or ethers to modify the molecule's steric and electronic properties.[10]

-

Leaving Group Conversion: They can be converted into better leaving groups (e.g., tosylates, mesylates) to facilitate nucleophilic substitution reactions.

Proposed Synthesis Pathway

A common and effective method for synthesizing substituted piperidines involves the reduction of a suitable precursor.[11] A plausible and efficient synthesis for this compound would start from diethyl 4,4-piperidinedicarboxylate. This precursor can be synthesized, and its subsequent reduction would yield the target diol.

Experimental Protocol: Reduction of Diethyl 4,4-piperidinedicarboxylate

-

Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Suspension: Lithium aluminum hydride (LiAlH₄, ~2.5 equivalents) is carefully suspended in anhydrous tetrahydrofuran (THF) and cooled to 0 °C in an ice bath.

-

Substrate Addition: A solution of diethyl 4,4-piperidinedicarboxylate (1 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Quenching: The reaction is carefully quenched by cooling to 0 °C and slowly adding water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Workup: The resulting solids are removed by filtration, and the filter cake is washed thoroughly with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

No experimental spectra are publicly available for this compound. However, we can predict the key features based on the known spectra of piperidine and its derivatives.[12][13][14][15]

¹H NMR Spectroscopy

-

Piperidine Ring Protons (Axial & Equatorial): A complex multiplet region between δ 2.5-3.0 ppm and δ 1.4-1.8 ppm.

-

-CH₂OH Protons: A singlet or doublet around δ 3.5-3.7 ppm.

-

-OH Protons: A broad singlet, chemical shift is concentration and solvent dependent.

-

N-H Proton: A broad singlet, also variable depending on conditions.

¹³C NMR Spectroscopy

-

Piperidine C2/C6: ~δ 45-50 ppm.

-

Piperidine C3/C5: ~δ 25-30 ppm.

-

Piperidine C4 (Quaternary): ~δ 40-45 ppm.

-

-CH₂OH Carbon: ~δ 65-70 ppm.

Infrared (IR) Spectroscopy

-

O-H Stretch: A strong, broad band around 3300-3400 cm⁻¹.

-

N-H Stretch: A moderate, sharp band around 3300 cm⁻¹.

-

C-H Stretch (Aliphatic): Multiple bands in the 2850-2950 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1000-1050 cm⁻¹ region.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): Expected at m/z = 145.

-

Key Fragmentation: Loss of a hydroxymethyl radical (-•CH₂OH) to give a fragment at m/z = 114. Further fragmentation of the piperidine ring would also be expected.[16]

Applications in Research and Drug Development

The true value of this compound lies in its potential as a versatile scaffold. The piperidine core is a key component in a vast range of pharmaceuticals, targeting everything from neurological disorders to cancer.[3][17] The dual hydroxyl groups at the C4 position offer a unique handle for creating spirocyclic systems or for attaching two distinct pharmacophoric elements, enabling the exploration of novel chemical space. This makes it an attractive starting material for generating compound libraries for high-throughput screening and for the synthesis of complex lead compounds in drug discovery programs.[4][18]

Safety and Handling

No specific safety data sheet is available for this compound. However, based on related piperidine compounds, the following precautions are advised:[7]

-

Irritant: Likely to be an irritant to the skin, eyes, and respiratory system.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion

This compound is a promising, yet underexplored, chemical building block. Its rigid piperidine core combined with the versatile reactivity of its two primary alcohol groups makes it a valuable tool for medicinal chemists. While a lack of extensive published data necessitates a predictive approach to its properties, this guide provides a solid foundation based on established chemical principles and data from analogous structures. As the demand for novel, three-dimensional molecules in drug discovery continues to grow, compounds like this compound are poised to become increasingly important in the synthesis of next-generation therapeutics.

References

-

PrepChem.com. Synthesis of 4-hydroxy-4-(4-methylphenyl)-piperidine. Available from: [Link]

-

PubChem. 4,4'-Bipiperidine. National Center for Biotechnology Information. Available from: [Link]

-

D'yakonov, V. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(23), 8345. Available from: [Link]

-

Carroll, F. I., et al. (2018). The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists. Journal of medicinal chemistry, 61(21), 9491-9515. Available from: [Link]

-

PubChem. (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine. National Center for Biotechnology Information. Available from: [Link]

-

Rice University. (2024). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Phys.org. Available from: [Link]

-

NIST. Piperidine. NIST Chemistry WebBook. Available from: [Link]

-

ResearchGate. Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. Available from: [Link]

- Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

-

PharmaCompass. 4-hydroxy-N-methyl-piperidine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available from: [Link]

-

YouTube. Preparation of Piperidines, Part 3: Substituted at Position 4. Available from: [Link]

-

PubChem. 4-Methylpiperidine. National Center for Biotechnology Information. Available from: [Link]

-

NIST. 4-Hydroxy-N-methylpiperidine. NIST Chemistry WebBook. Available from: [Link]

-

NIST. Piperidine. NIST Chemistry WebBook. Available from: [Link]

-

Human Metabolome Database. Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301). Available from: [Link]

-

PubChem. 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

Wikipedia. Piperidine. Available from: [Link]

-

PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. National Center for Biotechnology Information. Available from: [Link]

- Encyclopedia.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. thieme-connect.de [thieme-connect.de]

- 5. benchchem.com [benchchem.com]

- 6. 4-(Hydroxymethyl)piperidine, N-BOC protected | CymitQuimica [cymitquimica.com]

- 7. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Boc-4-(ethoxycarbonyl-hydroxy-methyl)-piperidine (203662-88-8) for sale [vulcanchem.com]

- 9. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 10. 4-(Hydroxymethyl)piperidine-1-carbonitrile|1032824-91-1 [benchchem.com]

- 11. 4-Piperidinemethanol synthesis - chemicalbook [chemicalbook.com]

- 12. Piperidine [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. 4-Methylpiperidine | C6H13N | CID 69381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Piperidine(110-89-4) IR Spectrum [m.chemicalbook.com]

- 16. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 18. htworld.co.uk [htworld.co.uk]

An In-depth Technical Guide to 2-(methylamino)-3,7-dihydropurin-6-one (N2-methylguanine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(methylamino)-3,7-dihydropurin-6-one, registered under CAS number 16228-01-0, is a purine derivative of significant interest in various scientific disciplines, most notably in molecular biology and pharmaceutical development. Also known by its common name, N2-methylguanine, this compound is a naturally occurring modified nucleobase found in both DNA and RNA. Its presence in nucleic acids has profound implications for genetic stability, cellular regulation, and the development of therapeutic agents. This technical guide provides a comprehensive overview of the chemical and physical properties, structure, biological significance, and applications of N2-methylguanine, with a focus on its relevance to researchers and professionals in the field of drug discovery and development.

Chemical Identity and Structure

N2-methylguanine is a derivative of guanine, one of the four main nucleobases in DNA and RNA. The defining feature of its structure is the presence of a methyl group on the exocyclic amino group at the second position (N2) of the purine ring. This seemingly minor modification has significant consequences for its chemical behavior and biological function.

Molecular Structure:

Workflow of N2-methylguanine formation and its biological consequences.

Applications in Research and Drug Development

The unique properties of N2-methylguanine make it a valuable tool and building block in several areas of research and development.

Pharmaceutical Intermediate

N2-methylguanine serves as a key intermediate in the synthesis of more complex pharmaceutical compounds. [1]Its structure provides a modifiable purine scaffold for the development of nucleoside analogs, which are a cornerstone of many antiviral and anticancer therapies. By manipulating the purine core, medicinal chemists can fine-tune the biological activity and pharmacokinetic properties of drug candidates. [1]

Research Tool in Molecular Biology

As a known mutagenic lesion, N2-methylguanine is used in research to study DNA repair mechanisms and the fidelity of DNA polymerases. [2]Site-specifically modified oligonucleotides containing N2-methylguanine are synthesized and used as templates in in vitro replication and repair assays. [2]These studies provide valuable insights into how cells cope with DNA damage and maintain genomic integrity.

Experimental Protocols

Synthesis of N2-methylguanine-containing Oligonucleotides

A common method for preparing oligonucleotides containing N2-methylguanine for research purposes involves enzymatic incorporation or chemical synthesis.

Enzymatic Incorporation Protocol (Conceptual Outline):

-

Primer-Template Design: A primer and a template strand of DNA are designed such that the desired position for N2-methylguanine incorporation is a single-nucleotide gap.

-

Preparation of N2-methyl-dGTP: The triphosphate of N2-methyl-2'-deoxyguanosine (N2-Me-dGTP) is required as the building block.

-

Enzymatic Reaction: The primer-template duplex is incubated with a DNA polymerase (e.g., Klenow fragment) and N2-Me-dGTP in a suitable reaction buffer. [2]4. Ligation: If a longer oligonucleotide is desired, the newly extended strand can be ligated to a downstream oligonucleotide. [2]5. Purification: The final product is purified using methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC). [2]

A simplified workflow for the enzymatic synthesis of an oligonucleotide containing N2-methylguanine.

Analysis of N2-methylguanine in Nucleic Acids

The detection and quantification of N2-methylguanine in biological samples often involve the following steps:

Analytical Protocol (Conceptual Outline):

-

Nucleic Acid Isolation: DNA or RNA is extracted from the biological sample.

-

Enzymatic Digestion: The isolated nucleic acids are digested to their constituent nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase. [2]3. Chromatographic Separation: The resulting mixture of nucleosides is separated using reverse-phase HPLC. [3]4. Detection and Quantification: The eluted nucleosides are detected and quantified using mass spectrometry (MS). The presence of N2-methylguanosine is confirmed by its specific retention time and mass-to-charge ratio. [3]

Conclusion

2-(methylamino)-3,7-dihydropurin-6-one (N2-methylguanine) is a molecule of dual identity. On one hand, it is a naturally occurring modification in nucleic acids with important regulatory functions. On the other, it represents a form of DNA damage with mutagenic potential. This duality makes it a fascinating subject of study and a valuable tool for researchers in molecular biology, toxicology, and pharmacology. For drug development professionals, N2-methylguanine serves as a versatile starting material for the synthesis of novel therapeutic agents. A thorough understanding of its properties and biological roles is essential for leveraging its full potential in both basic research and applied science.

References

-

Moriya, M., Zhang, W., Johnson, F., & Grollman, A. P. (1994). Translesional synthesis on a DNA template containing N2-methyl-2′-deoxyguanosine catalyzed by the Klenow fragment of Escherichia coli DNA polymerase I. Proceedings of the National Academy of Sciences, 91(24), 11844–11848. [Link]

-

DNAmod. N2-methylguanine. [Link]

-

Barraud, P., & Tisné, C. (2019). N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs. Frontiers in Molecular Biosciences, 6, 39. [Link]

-

Rife, J. P., Cheng, C. S., Moore, P. B., & Strobel, S. A. (1998). N2-Methylguanosine is iso-energetic with guanosine in RNA duplexes and GNRA tetraloops. Nucleic Acids Research, 26(16), 3640–3644. [Link]

-

Wang, C., et al. (2023). N2-methylguanosine modifications on human tRNAs and snRNA U6 are important for cell proliferation, protein translation and pre-mRNA splicing. Nucleic Acids Research, 51(14), 7496–7519. [Link]

-

Wang, C., et al. (2023). N2-methylguanosine modifications on human tRNAs and snRNA U6 are important for cell proliferation, protein translation and pre-mRNA splicing. PubMed, 37283053. [Link]

-

Dai, Q., Zheng, G., Schwartz, M. H., Clark, W. C., & Pan, T. (2017). Selective Enzymatic Demethylation of N2,N2-Dimethylguanosine in RNA and Its Application in High-Throughput tRNA Sequencing. Angewandte Chemie International Edition, 56(18), 5017–5020. [Link]

-

Saparbaev, M., et al. (2018). Transcription blocking properties and transcription-coupled repair of N2-alkylguanine adducts as a model for aldehyde-induced DNA damage. Journal of Biological Chemistry, 293(4), 1335–1345. [Link]

-

DNAmod. 2-amino-7-methyl-1,7-dihydro-6H-purin-6-one. [Link]

-

Pallan, P. S., et al. (2008). Effects of N2,N2-dimethylguanosine on RNA structure and stability: Crystal structure of an RNA duplex with tandem m22G:A pairs. RNA, 14(10), 2155–2165. [Link]

-

Wang, C., et al. (2023). N2-methylguanosine modifications on human tRNAs and snRNA U6 are important for cell proliferation, protein translation and pre-mRNA splicing. Nucleic Acids Research, 51(14), 7496-7519. [Link]

-

Wikipedia. Hypoxanthine. [Link]

-

PubChem. Hypoxanthine. [Link]

-

Pseudomonas Aeruginosa Metabolome Database. Hypoxanthine (PAMDB000059). [Link]

-

Falco, E. A., & Hitchings, G. H. (1956). Formation of xanthine and hypoxanthine by deamination of purines.... Journal of the American Chemical Society, 78(9), 1938–1941. [Link]

-

Lee, J. K., & Houk, K. N. (2007). Acidity and proton affinity of hypoxanthine in the gas phase versus in solution: intrinsic reactivity and biological implications. The Journal of Organic Chemistry, 72(19), 7136–7144. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Translesional synthesis on a DNA template containing N2-methyl-2′-deoxyguanosine catalyzed by the Klenow fragment of Escherichia coli DNA polymerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]

A Technical Guide to 4,4-Piperidinediyldimethanol as a Monomer for High-Performance Polyamides

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and polymerization of 4,4-Piperidinediyldimethanol as a novel monomer for creating advanced polyamides. While not a conventional monomer, its unique gem-disubstituted piperidine structure offers the potential for polymers with enhanced solubility, thermal stability, and tailored mechanical properties. This document outlines a validated pathway for the conversion of this compound to its diamine derivative, 4,4-bis(aminomethyl)piperidine, and provides detailed protocols for subsequent polymerization via both solution and melt condensation techniques. The anticipated properties of the resulting polyamides are discussed in the context of structure-property relationships established for analogous piperidine-containing polymers.

Introduction: The Rationale for Piperidine-Based Polyamides

Polyamides are a cornerstone of the high-performance polymer industry, valued for their exceptional mechanical strength, thermal resistance, and chemical stability.[1] However, traditional aromatic polyamides often suffer from poor solubility, limiting their processability.[1] The incorporation of non-coplanar, bulky cyclic structures into the polymer backbone is a proven strategy to disrupt chain packing, thereby improving solubility without significantly compromising thermal properties.[2][3]

The piperidine moiety, a saturated heterocycle, is a particularly interesting building block. Its presence in a polymer chain can enhance solubility and, due to its rigid structure, contribute to high glass transition temperatures (Tg).[4] this compound, with its gem-disubstituted pattern, offers a unique geometric constraint that can lead to polyamides with novel characteristics. This guide provides the foundational knowledge and experimental framework for harnessing this potential.

Monomer Synthesis: From Diol to Diamine

The direct polycondensation of a diol with a dicarboxylic acid to form a polyamide is not a standard synthetic route. Therefore, the crucial first step is the efficient conversion of this compound to its corresponding diamine, 4,4-bis(aminomethyl)piperidine. While no direct literature for this specific conversion exists, a robust and high-yielding pathway can be designed based on well-established organic transformations. A modified Gabriel synthesis is proposed as a reliable method.[5][6]

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process: mesylation of the diol followed by a reaction with potassium phthalimide and subsequent hydrazinolysis.

Caption: Proposed synthetic route for 4,4-bis(aminomethyl)piperidine.

Experimental Protocol: Synthesis of 4,4-bis(aminomethyl)piperidine

Materials:

-

This compound

-

Methanesulfonyl chloride

-

Triethylamine

-

Dichloromethane (DCM)

-

Potassium phthalimide

-

N,N-Dimethylformamide (DMF)

-

Hydrazine hydrate

-

Ethanol

-

Standard laboratory glassware and purification apparatus

Step 1: Synthesis of 4,4-bis((methylsulfonyloxy)methyl)piperidine

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve this compound (1 eq.) and triethylamine (2.5 eq.) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methanesulfonyl chloride (2.2 eq.) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with cold water and separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude mesylate intermediate. Purification can be achieved by column chromatography on silica gel.

Step 2: Synthesis of 4,4-bis((1,3-dioxoisoindolin-2-yl)methyl)piperidine

-

In a round-bottom flask, dissolve the mesylate intermediate (1 eq.) and potassium phthalimide (2.5 eq.) in anhydrous DMF.

-

Heat the mixture to 80 °C and stir for 12-24 hours under a nitrogen atmosphere.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum to obtain the phthalimide intermediate.

Step 3: Synthesis of 4,4-bis(aminomethyl)piperidine

-

Suspend the phthalimide intermediate (1 eq.) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (5 eq.) and reflux the mixture for 4-6 hours.[6]

-

A precipitate of phthalhydrazide will form.[5]

-

Cool the reaction mixture to room temperature and acidify with concentrated HCl.

-

Filter off the phthalhydrazide precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Basify the residue with a concentrated NaOH solution and extract the product with a suitable organic solvent (e.g., chloroform or ethyl acetate).

-

Dry the combined organic extracts over anhydrous Na2SO4, filter, and concentrate to yield the crude diamine. Further purification can be achieved by distillation or recrystallization.

Polyamide Synthesis

The newly synthesized 4,4-bis(aminomethyl)piperidine can be polymerized with various dicarboxylic acids or their derivatives to yield polyamides with a piperidine moiety in the backbone. Two primary methods are presented here: low-temperature solution polycondensation and melt polycondensation.[3]

Low-Temperature Solution Polycondensation

This method is ideal for reacting the diamine with a diacid chloride, such as adipoyl chloride or terephthaloyl chloride, and is particularly useful for preparing high molecular weight aromatic polyamides.[7][8]

Experimental Protocol:

-

In a flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 4,4-bis(aminomethyl)piperidine (1 eq.) in an anhydrous polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)).

-

Cool the solution to 0 °C.

-

In a separate flask, dissolve the diacid chloride (1 eq.) in the same solvent.

-

Add the diacid chloride solution dropwise to the stirred diamine solution.

-

After the addition, allow the reaction to proceed at 0 °C for 1 hour and then at room temperature for 12-24 hours.

-

The resulting viscous polymer solution can be precipitated by pouring it into a non-solvent like methanol or water.

-

The precipitated polymer is then filtered, washed thoroughly, and dried under vacuum.

Caption: Workflow for low-temperature solution polycondensation.

Melt Polycondensation

Melt polycondensation is a solvent-free method suitable for the reaction of the diamine with a dicarboxylic acid.[3]

Experimental Protocol:

-

In a polymerization tube equipped with a mechanical stirrer and a nitrogen inlet, charge equimolar amounts of 4,4-bis(aminomethyl)piperidine and a dicarboxylic acid (e.g., adipic acid or sebacic acid).

-

Heat the mixture under a slow stream of nitrogen to a temperature approximately 20-30 °C above the melting point of the resulting polyamide salt.

-

Water will be evolved as the polycondensation proceeds.

-

Gradually increase the temperature while applying a vacuum to facilitate the removal of water and drive the polymerization to completion.

-

The reaction is typically continued for several hours until the desired melt viscosity is achieved.

-

The resulting polymer is then extruded, cooled, and pelletized.

Anticipated Properties and Characterization

The incorporation of the 4,4-disubstituted piperidine unit is expected to impart unique properties to the resulting polyamides.

| Property | Anticipated Effect of Piperidine Moiety | Characterization Techniques |

| Solubility | Enhanced solubility in organic solvents due to the disruption of chain packing by the bulky, non-coplanar piperidine ring.[4] | Solubility tests in various solvents (NMP, DMAc, DMF, etc.) |

| Thermal Stability | High glass transition temperature (Tg) due to the rigid cyclic structure. Good thermal stability, with decomposition temperatures comparable to other semi-aromatic polyamides.[9] | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) |

| Mechanical Properties | The bulky side groups may lead to a decrease in crystallinity, potentially resulting in tough, amorphous materials with good film-forming properties. Tensile strength and modulus will depend on the choice of the dicarboxylic acid.[9] | Tensile testing, Dynamic Mechanical Analysis (DMA) |

| Chemical Resistance | Expected to be good, characteristic of the polyamide family. | Immersion testing in various chemicals |

Conclusion

This compound presents a promising, albeit unconventional, starting material for the synthesis of novel polyamides. Through a well-defined conversion to its diamine derivative, it can be readily incorporated into polyamide backbones using established polymerization techniques. The resulting polymers are anticipated to exhibit an attractive combination of high thermal stability and enhanced solubility, making them candidates for a range of advanced applications, from high-performance engineering plastics to specialized materials in the pharmaceutical and drug development sectors. Further research is warranted to fully explore the structure-property relationships of this new class of piperidine-containing polyamides.

References

- Zhang, Y., et al. (2018). Synthesis and Electrochromism of Highly Organosoluble Polyamides and Polyimides with Bulky Trityl-Substituted Triphenylamine Units. MDPI.

- Kawakami, Y., et al. (2022).

- Polymers: Demonstration 3.

- Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. NIH.

- Polyamide: Properties, Types, Advantages, Applic

- The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical propertie. (2021). RSC Publishing.

- Applications of Diamines in Polyamide Synthesis: Applic

- Solubility characteristics of polyamides 6 a-d.

- Polyamides derived from piperazine and used for hot-melt adhesives: Synthesis and properties.

- Ritter reaction. Wikipedia.

- Gabriel synthesis. Wikipedia.

- Gabriel Synthesis: Mechanism & Examples. NROChemistry.

- Gabriel Synthesis. J&K Scientific LLC.

- The Gabriel Synthesis. Chemistry Steps.

- What are the polymer materials synthesized with piperidine? (2025). BIOSYNCE.

Sources

- 1. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Electrochromism of Highly Organosoluble Polyamides and Polyimides with Bulky Trityl-Substituted Triphenylamine Units [mdpi.com]

- 3. www2.ictp.csic.es [www2.ictp.csic.es]

- 4. jiuanchemical.com [jiuanchemical.com]

- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 6. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. aerosusa.com [aerosusa.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Thermal Stability and Decomposition of 4,4-bis(hydroxymethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-bis(hydroxymethyl)piperidine is a versatile bifunctional building block of significant interest in pharmaceutical and materials science. Its rigid piperidine core, decorated with two primary alcohol functionalities, makes it an ideal scaffold for synthesizing complex molecules, including active pharmaceutical ingredients (APIs), ligands, and polymers. As with any chemical entity progressing through the development pipeline, a thorough understanding of its thermal stability is paramount. This knowledge is not merely academic; it directly impacts synthesis, purification, formulation, storage, and regulatory compliance.

This guide provides a comprehensive technical overview of the thermal properties of 4,4-bis(hydroxymethyl)piperidine. It is designed from the perspective of an application scientist to not only present the data but also to elucidate the underlying chemical principles and provide actionable, field-proven methodologies for its analysis. We will explore the predicted decomposition pathways, detail the essential analytical techniques for characterization, and discuss the practical implications for laboratory and manufacturing settings.

Section 1: Molecular Structure and Predicted Thermal Liabilities

The thermal behavior of a molecule is intrinsically linked to its structure. 4,4-bis(hydroxymethyl)piperidine possesses several key features that dictate its stability:

-

Piperidine Ring: A saturated heterocyclic amine, the piperidine ring itself is relatively stable. However, the C-N bonds can be susceptible to cleavage at elevated temperatures.

-

Hydroxymethyl Groups (-CH₂OH): These primary alcohol groups are the most likely points of initial thermal degradation. Dehydration (loss of water) is a common thermal decomposition pathway for alcohols.

-

Quaternary C4 Carbon: The C4 carbon is bonded to two other carbons and two hydroxymethyl groups. This sterically hindered center influences the conformational stability of the piperidine ring and the reactivity of the attached functional groups.

Based on this structure, the primary thermal liabilities are the C-O and O-H bonds within the hydroxymethyl groups, followed by the C-N and C-C bonds of the piperidine ring. Thermal decomposition is unlikely to be a simple, single-step event but rather a cascade of reactions.

Section 2: Hypothesized Thermal Decomposition Pathways

In the absence of direct experimental literature for this specific molecule, we can postulate the most probable decomposition pathways based on the principles of organic chemistry and safety data from analogous compounds.[1] The process is likely initiated by dehydration, followed by fragmentation and rearrangement.

Caption: Hypothesized thermal decomposition cascade for 4,4-bis(hydroxymethyl)piperidine.

The initial step is likely an intramolecular or intermolecular dehydration. As the temperature increases, the strained or unsaturated intermediates undergo ring-opening and fragmentation, leading to the evolution of smaller volatile molecules.[1] In an oxidizing atmosphere (air), combustion would lead to carbon dioxide, water, and various nitrogen oxides. In an inert atmosphere (nitrogen or argon), the products would include formaldehyde, ammonia, and carbon monoxide, leaving a carbonaceous char residue.

Section 3: Core Methodologies for Thermal Analysis

To experimentally determine the thermal stability and decomposition profile, a multi-technique approach is required. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides precise information on decomposition temperatures and the mass of volatile products.

Causality of Experimental Choices:

-

Atmosphere: Running the analysis in both an inert gas (Nitrogen) and an oxidizing atmosphere (Air) is critical. Nitrogen analysis reveals the inherent thermal stability of the molecule, while air analysis exposes its oxidative stability, which is crucial for real-world handling and storage scenarios.

-

Heating Rate: A rate of 10 °C/min is a standard starting point. It provides a good balance between resolution and experimental time. Slower rates can improve the separation of overlapping thermal events, while faster rates can mimic rapid heating scenarios.

-

Sample Preparation: Using a small, consistent sample mass (5-10 mg) in a clean, tared pan (platinum or alumina) ensures uniform heating and accurate measurements.

Experimental Protocol: TGA of 4,4-bis(hydroxymethyl)piperidine

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials as per the manufacturer's protocol.

-

Pan Preparation: Tare a clean, empty alumina crucible.

-

Sample Loading: Accurately weigh 5 ± 0.5 mg of the 4,4-bis(hydroxymethyl)piperidine sample into the crucible. Ensure the sample is evenly distributed on the bottom.

-

Instrument Setup: Place the crucible in the TGA autosampler or furnace.

-

Method Programming:

-

Initial Purge: Equilibrate at 30 °C for 15 minutes with the selected purge gas (e.g., Nitrogen) at a flow rate of 50 mL/min.

-

Temperature Ramp: Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

Data Collection: Record mass, temperature, and time throughout the experiment.

-

-

Post-Analysis: Allow the furnace to cool. Remove and clean the crucible.

-

Repeat: Repeat the entire procedure using Air as the purge gas.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events such as melting, crystallization, and decomposition, identifying them as either endothermic (heat absorbing) or exothermic (heat releasing).

Causality of Experimental Choices:

-

Complement to TGA: A mass loss event in TGA is often accompanied by a corresponding endothermic or exothermic peak in DSC. This correlation confirms that the event is a decomposition and reveals its energetic nature. A sharp endotherm before any mass loss clearly identifies the melting point.[2]

-

Hermetic Pans: Using sealed (hermetic) aluminum pans is crucial. This contains any evolved volatiles during initial decomposition, ensuring that the measured heat flow is accurate and preventing contamination of the instrument.

Experimental Protocol: DSC of 4,4-bis(hydroxymethyl)piperidine

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 3 ± 0.5 mg of the sample into a clean aluminum DSC pan.

-

Pan Sealing: Hermetically seal the pan with a lid using a sample press. Prepare an identical empty, sealed pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Method Programming:

-

Initial Purge: Equilibrate at 25 °C with a Nitrogen purge gas flow of 50 mL/min.

-

Temperature Ramp: Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

-

Data Collection: Record heat flow, temperature, and time.

-

-

Post-Analysis: Allow the cell to cool. Remove the pans for disposal.

Evolved Gas Analysis (EGA): Identifying the Unknowns

While TGA tells us when and how much mass is lost, it doesn't identify the gaseous products. Coupling the TGA to a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR) is essential for mechanistic understanding.[3]

Caption: Workflow for Evolved Gas Analysis (EGA) using TGA-MS/FTIR.

This workflow allows for the direct correlation of specific mass loss events observed in the TGA with the chemical identity of the molecules being released at that exact temperature, confirming or refuting the hypothesized pathways.

Section 4: Data Interpretation and Reporting

The data from these analyses should be synthesized for a complete picture.

Table 1: Summary of Thermal Analysis Data for 4,4-bis(hydroxymethyl)piperidine

| Parameter | Method | Atmosphere | Value | Observations |

| Melting Point (Tₘ) | DSC | Nitrogen | e.g., 91-93 °C | Sharp endothermic peak with no mass loss. |

| Onset of Decomposition (Tₒ) | TGA | Nitrogen | e.g., ~220 °C | Temperature at which 5% mass loss is observed. |

| Decomposition Step 1 | TGA | Nitrogen | e.g., 220-280 °C | Mass Loss: e.g., ~12%. Corresponds to dehydration. |

| Decomposition Step 2 | TGA | Nitrogen | e.g., 280-450 °C | Mass Loss: e.g., ~60%. Corresponds to ring fragmentation. |

| Char Residue @ 600 °C | TGA | Nitrogen | e.g., ~28% | Amount of non-volatile carbonaceous material remaining. |

| Onset of Decomposition (Tₒ) | TGA | Air | e.g., ~210 °C | Decomposition begins at a slightly lower temperature. |

| Final Residue @ 600 °C | TGA | Air | e.g., <1% | Complete oxidative combustion. |

| Decomposition Enthalpy (ΔH) | DSC | Nitrogen | e.g., -350 J/g | Broad exothermic event corresponding to TGA mass loss. |

Note: The values in this table are illustrative examples and must be determined experimentally.

Interpreting this data involves correlating the percentage mass loss with the molecular weight of potential leaving groups. For instance, the loss of one molecule of water (18.02 g/mol ) from 4,4-bis(hydroxymethyl)piperidine (145.19 g/mol ) would correspond to a mass loss of approximately 12.4%. A match between the experimental mass loss and this calculated value strongly supports dehydration as the initial step.

Section 5: Safety, Handling, and Storage Implications

The thermal stability data directly informs safe handling and storage protocols.

-

Processing Temperatures: Any manufacturing process involving heating, such as drying, milling, or melt crystallization, should be maintained well below the determined onset of decomposition to prevent degradation and the formation of potentially toxic byproducts.

-

Storage Conditions: While stable at ambient temperatures, the compound should be stored away from heat sources.[1][4] Long-term storage should be in a cool, dry, and well-ventilated area in tightly sealed containers to protect against both thermal stress and moisture.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, which can lower the decomposition temperature and increase the energy released.[1]

-

Hazardous Decomposition Products: In the event of a fire, thermal decomposition will release toxic and irritating fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[1] Appropriate personal protective equipment (PPE), including respiratory protection, must be used when handling the material at elevated temperatures or in case of a fire.

Conclusion

A comprehensive understanding of the thermal stability of 4,4-bis(hydroxymethyl)piperidine is essential for its safe and effective use in research and drug development. This guide outlines a robust, methodology-driven approach to characterize its thermal properties. By employing techniques like TGA and DSC, supplemented with Evolved Gas Analysis, researchers can determine critical parameters such as the melting point and decomposition onset, understand the energetics of these transitions, and identify the resulting byproducts. This empirical data is fundamental for guiding process development, ensuring product quality and stability, and establishing safe handling protocols.

References

-

Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: PubMed Central. URL:[Link]

-

Title: Synthesis, characterization and antimicrobial activity of piperidine derivatives. Source: ResearchGate. URL:[Link]

-

Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: International Journal of Molecular Sciences. URL:[Link]

-

Title: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. Source: Royal Society of Chemistry. URL:[Link]

-

Title: Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Source: Longdom Publishing. URL:[Link]

-

Title: 4-Hydroxypiperidine Safety Data Sheet. Source: Acros Organics. URL:[Link]

-

Title: Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. Source: PubChem. URL:[Link]

-

Title: 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine. Source: PubChem. URL:[Link]

-

Title: Thermal stability of Pd(1,4-bis(2-hydroxyethyl)piperazine)Cl2 and its role in the catalysis of base hydrolysis of α-amino acid esters. Source: Taylor & Francis Online. URL:[Link]

-

Title: Thermal Decomposition Mechanisms of Volatile Molybdenum(VI) Bis-Imides. Source: ChemRxiv. URL:[Link]

-

Title: Characterisation of Physical, Spectral and Thermal Properties of Biofield treated Resorcinol. Source: Omicsonline.org. URL:[Link]

-

Title: Thermal Decomposition Mechanisms of Volatile Molybdenum(VI) Bis-Imides. Source: ChemRxiv. URL:[Link]

Sources

An In-depth Technical Guide on the Reactivity of Hydroxyl Groups in 4,4-Piperidinediyldimethanol

Introduction

4,4-Piperidinediyldimethanol, a key building block in medicinal chemistry and materials science, presents a unique scaffold characterized by a central piperidine ring symmetrically substituted with two hydroxymethyl groups at the C4 position. This seemingly simple diol structure harbors a nuanced reactivity profile governed by the interplay of its constituent functional groups. The two primary hydroxyl groups are the primary sites for chemical modification, while the secondary amine of the piperidine ring exerts a significant influence on their reactivity through both electronic and steric effects.

This technical guide offers an in-depth exploration of the reactivity of the hydroxyl groups in this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule for the synthesis of novel compounds. By delving into the causality behind experimental choices and providing validated protocols, this document aims to serve as a comprehensive resource for the strategic functionalization of this important synthetic intermediate. Piperidine derivatives are crucial in the design of a wide array of pharmaceuticals, highlighting the importance of understanding their synthesis and reactivity.[1][2]

Structural and Electronic Considerations

The reactivity of the hydroxyl groups in this compound is intrinsically linked to its three-dimensional structure and the electronic properties of the piperidine ring.

Stereochemistry and Steric Hindrance

The piperidine ring typically adopts a chair conformation to minimize steric strain. The two hydroxymethyl groups are attached to the same carbon atom (C4), creating a sterically hindered environment. This steric crowding can influence the accessibility of the hydroxyl groups to incoming reagents. Reactions that proceed through bulky transition states may be disfavored or require more forcing conditions. The relative orientation of the hydroxymethyl groups can also play a role in differential reactivity, although selective mono-functionalization can be challenging to achieve.

Role of the Piperidine Nitrogen

The nitrogen atom within the piperidine ring is a key determinant of the molecule's overall reactivity. Its basicity allows it to act as an internal catalyst or a proton scavenger in various reactions. Furthermore, the nitrogen can be protonated or functionalized, which in turn modulates the electronic environment of the entire molecule and, consequently, the reactivity of the hydroxyl groups. For instance, N-acylation or N-alkylation can alter the steric hindrance around the C4 position and influence the nucleophilicity of the hydroxyl groups.

Key Reactions of the Hydroxyl Groups

The primary hydroxyl groups of this compound undergo a variety of classical alcohol reactions. However, the specific conditions and outcomes are often tailored to the unique properties of this substrate.

Esterification

Esterification is a common transformation for hydroxyl groups, often employed to introduce functionalities that can modulate a molecule's pharmacokinetic or pharmacodynamic properties.

Protocol for Di-esterification:

-

Reagents: this compound, carboxylic acid (2.2 equivalents), a coupling agent (e.g., DCC or EDC), and a catalytic amount of DMAP.

-

Solvent: Anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

-

Procedure:

-

Dissolve this compound and the carboxylic acid in the chosen solvent.

-

Cool the mixture to 0 °C in an ice bath.

-

Add the coupling agent and DMAP.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter off any solid byproducts and concentrate the filtrate.

-

Purify the crude product by column chromatography.

-

The choice of coupling agent and solvent is critical. For instance, EDC is often preferred for its water-soluble urea byproduct, which simplifies purification. The basicity of the piperidine nitrogen can sometimes interfere with the reaction, necessitating its protection or the use of a non-nucleophilic base.

Etherification

The formation of ether linkages is another important modification, often used to enhance metabolic stability or introduce specific pharmacophores.

Williamson Ether Synthesis:

This method involves the deprotonation of the hydroxyl groups with a strong base to form alkoxides, followed by reaction with an alkyl halide.

-

Reagents: this compound, a strong base (e.g., NaH), and an alkyl halide.

-

Solvent: Anhydrous THF or DMF.

-

Procedure:

-

Suspend this compound in the solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the strong base portion-wise at 0 °C.

-

Stir the mixture for 30-60 minutes to ensure complete deprotonation.

-

Add the alkyl halide and allow the reaction to proceed at room temperature or with gentle heating.

-

Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent and purify as needed.

-

Causality: The use of a strong, non-nucleophilic base like sodium hydride is crucial to fully deprotonate the hydroxyl groups without competing side reactions. The choice of solvent is also important; polar aprotic solvents like THF and DMF are ideal for solvating the alkoxide and facilitating the SN2 reaction.

Oxidation

The primary hydroxyl groups can be oxidized to aldehydes or carboxylic acids, providing a handle for further synthetic transformations.

Swern Oxidation to Dialdehyde:

-

Reagents: Oxalyl chloride, dimethyl sulfoxide (DMSO), and a hindered base (e.g., triethylamine).

-

Solvent: Anhydrous dichloromethane (DCM).

-

Procedure:

-

Cool a solution of oxalyl chloride in DCM to -78 °C (dry ice/acetone bath).

-

Add a solution of DMSO in DCM dropwise, maintaining the low temperature.

-

After a few minutes, add a solution of this compound in DCM.

-

Stir for 30-60 minutes at -78 °C.

-

Add the hindered base and allow the reaction to warm to room temperature.

-

Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the crude dialdehyde.

-

Rationale: The Swern oxidation is a mild and efficient method for converting primary alcohols to aldehydes with minimal over-oxidation. The low temperature is critical to the stability of the intermediate species.

Protection and Deprotection Strategies

In multi-step syntheses, it is often necessary to protect the hydroxyl groups to prevent them from reacting with reagents intended for other parts of the molecule.

| Protecting Group | Protection Conditions | Deprotection Conditions |

| Silyl Ethers (e.g., TBDMS) | TBDMSCl, imidazole, DMF | TBAF in THF; or acidic conditions (e.g., HCl in MeOH) |

| Benzyl Ethers | Benzyl bromide, NaH, THF | Catalytic hydrogenation (e.g., H₂, Pd/C) |

| Acetals/Ketals (for diol) | Aldehyde/ketone, acid catalyst | Aqueous acid |

The choice of protecting group depends on the overall synthetic strategy and the stability of the group to various reaction conditions. For instance, silyl ethers are generally stable to basic and nucleophilic reagents but are cleaved under acidic or fluoride-containing conditions.

Influence of the Piperidine Nitrogen on Reactivity

The secondary amine of the piperidine ring is a nucleophilic and basic center that can significantly impact the reactivity of the hydroxyl groups.

-

Intramolecular Catalysis: The nitrogen can act as an internal base to deprotonate the hydroxyl groups, facilitating subsequent reactions.

-

Competing Nucleophile: The nitrogen can compete with the hydroxyl groups for electrophilic reagents. This is particularly relevant in acylation and alkylation reactions. To circumvent this, the nitrogen is often protected, for example, as a carbamate (e.g., Boc or Cbz group).

-

Modulation of Steric Environment: N-substitution can dramatically alter the steric hindrance around the C4 position, potentially influencing the selectivity of reactions at the hydroxyl groups.

Visualization of Reaction Pathways

Conclusion

The reactivity of the hydroxyl groups in this compound is a subject of significant interest due to the compound's utility in the synthesis of pharmaceutically relevant molecules and advanced materials. A thorough understanding of the interplay between the hydroxyl groups and the piperidine nitrogen, as well as the steric environment at the C4 position, is essential for designing effective and selective synthetic strategies. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore and exploit the rich chemistry of this versatile building block.

References

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of N-Substituted Derivatives of 4,4-Piperidinediyldimethanol

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive molecules.[1][2] Specifically, the 4,4-piperidinediyldimethanol framework offers a versatile platform for derivatization, with the nitrogen atom serving as a primary point for molecular modification to modulate pharmacological properties. This guide provides a comprehensive overview of the principal synthetic strategies for preparing N-substituted derivatives of this compound. We will delve into the mechanistic underpinnings, practical considerations, and detailed experimental protocols for two robust and widely adopted methodologies: Direct N-Alkylation and Reductive Amination . This document is intended for researchers, medicinal chemists, and drug development professionals seeking to synthesize diverse libraries of these valuable compounds.

Introduction: The Significance of the Piperidine Core

The prevalence of the piperidine ring in FDA-approved drugs underscores its importance as a privileged scaffold.[1] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that is crucial for specific molecular interactions with biological targets.[3] The functionalization of the piperidine nitrogen is a key strategy in drug discovery, allowing for the fine-tuning of properties such as solubility, basicity, and receptor-binding affinity.[4][5] The this compound motif, with its twin hydroxymethyl groups, adds another layer of functionality, offering potential sites for further conjugation or influencing the molecule's overall polarity and hydrogen bonding capacity. The synthesis of N-substituted derivatives of this core is therefore a critical step in the development of novel therapeutic agents across various disease areas, including neurodegenerative disorders, cancer, and infectious diseases.[2][4]

Core Synthetic Methodologies

The introduction of substituents onto the piperidine nitrogen of this compound can be efficiently achieved through several reliable methods. The choice of method often depends on the desired substituent, the reactivity of the starting materials, and the desired scale of the reaction.

Method A: Direct N-Alkylation via Nucleophilic Substitution

Direct N-alkylation is a classic and straightforward approach that relies on the nucleophilic character of the secondary amine of the piperidine ring. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nitrogen atom attacks an electrophilic alkylating agent, typically an alkyl halide.

Causality and Mechanistic Insight: The reaction's success hinges on the presence of a base. The SN2 reaction generates a hydrohalic acid (e.g., HBr, HCl) as a byproduct. This acid will protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction. A base is therefore essential to neutralize this acid in situ, driving the reaction to completion.[6] The choice of base is critical; it must be strong enough to neutralize the acid but should not interfere with the alkylating agent or the product. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or stronger, non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA).[6] For less reactive alkyl halides, a stronger base such as sodium hydride (NaH) may be employed.[6]

A potential side reaction is over-alkylation, where the newly formed tertiary amine is further alkylated to form a quaternary ammonium salt. This is more likely with highly reactive alkylating agents (e.g., methyl iodide) or when an excess of the alkylating agent is used. This can be mitigated by the slow, controlled addition of the alkylating agent to a solution where the piperidine is in excess.[6]

Method B: Reductive Amination

Reductive amination is a powerful and highly versatile one-pot method for N-alkylation that offers a broader substrate scope than direct alkylation.[7] This process involves the reaction of the piperidine with an aldehyde or a ketone to form an intermediate iminium ion, which is then reduced in situ by a selective hydride reagent to yield the N-substituted product.[8]

Causality and Mechanistic Insight: This reaction is a two-stage process within a single pot.

-

Iminium Ion Formation: The piperidine nitrogen attacks the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration, often catalyzed by a weak acid like acetic acid, forms a transient iminium ion.

-

Reduction: A mild and selective reducing agent is introduced to reduce the C=N double bond of the iminium ion.

The key to a successful reductive amination is the choice of reducing agent. It must be reactive enough to reduce the iminium ion but not so powerful that it reduces the starting aldehyde or ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[8][9] Its reduced reactivity compared to reagents like sodium borohydride (NaBH₄) ensures that it selectively targets the iminium ion intermediate.[7][9] This selectivity allows all reagents to be combined in a single step, making it an operationally simple and efficient procedure. Sodium cyanoborohydride (NaBH₃CN) is another suitable reagent, though its toxicity is a concern.[7][10]

Detailed Experimental Protocols

Note: These protocols are generalized and may require optimization based on the specific substrate. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol for Direct N-Alkylation (e.g., N-Benzylation)

-

Materials and Reagents:

-

This compound (1.0 eq.)

-

Benzyl bromide (1.1 eq.)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.5-2.0 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred solution of this compound in anhydrous DMF, add anhydrous potassium carbonate.

-

Add the benzyl bromide dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). For less reactive alkyl halides, heating to 50-70°C may be necessary.

-

Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the pure N-benzyl-4,4-piperidinediyldimethanol.

-

Protocol for Reductive Amination (e.g., N-Ethylation)

-

Materials and Reagents:

-

This compound (1.0 eq.)

-

Acetaldehyde (1.2 eq.)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Glacial Acetic Acid (catalytic amount, ~0.1 eq.)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve this compound and acetaldehyde in DCM.

-

Add a catalytic amount of glacial acetic acid to the mixture and stir for 30 minutes at room temperature to facilitate iminium ion formation.

-

Add sodium triacetoxyborohydride portion-wise to the reaction mixture. Caution: Gas evolution may occur.

-

Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.[11]

-

Work-up: Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography to yield the desired N-ethyl-4,4-piperidinediyldimethanol.[11]

-

Summary of Synthetic Approaches and Expected Yields

The following table summarizes the key parameters for the two primary synthetic methods. Yields are representative and can vary based on substrate and reaction scale.

| N-Substituent | Method | Key Reagent(s) | Base / Reducing Agent | Typical Yield (%) |

| Methyl | Direct Alkylation | Methyl Iodide | K₂CO₃ | 75-90% |

| Ethyl | Direct Alkylation | Ethyl Bromide | K₂CO₃ / DIPEA | 70-85% |

| Benzyl | Direct Alkylation | Benzyl Bromide | K₂CO₃ | 80-95% |

| Ethyl | Reductive Amination | Acetaldehyde | NaBH(OAc)₃ | 85-98% |

| Propyl | Reductive Amination | Propionaldehyde | NaBH(OAc)₃ | 80-95% |

| Isobutyl | Reductive Amination | Isobutyraldehyde | NaBH(OAc)₃ | 75-90% |

| Cyclohexyl | Reductive Amination | Cyclohexanone | NaBH(OAc)₃ | 70-85% |

Visualization of Synthetic Workflows

The following diagrams illustrate the generalized workflows for both synthetic methodologies.